![molecular formula C19H26ClN3O2 B2740690 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride CAS No. 2418630-09-6](/img/structure/B2740690.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains an aminomethyl group, which in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds often involve processes such as catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activity
Research into heterocyclic compounds similar to N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride has shown significant promise in the synthesis of new antibiotics and antibacterial drugs. The synthesis of new heterocyclic compounds involving carboxamide derivatives has been explored for their potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antimicrobial Activity of Synthesized Compounds
Further studies have developed various 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, demonstrating significant antimicrobial activity. These compounds have been shown to exhibit comparable or even better efficacy than standard drugs, highlighting their potential in antimicrobial treatment (Zhuravel et al., 2005).
Enaminone-Based Anticonvulsant Agents
The study of anticonvulsant enaminones and their hydrogen bonding mechanisms has contributed to the understanding of their potential therapeutic applications. The crystal structures of these compounds provide insight into their stability and interactions, which are crucial for their effectiveness as anticonvulsant agents (Kubicki et al., 2000).
Antibacterial and Anticancer Evaluation
Research on 2-chloro-3-hetarylquinolines has explored their synthesis and evaluation for antibacterial and anticancer activity. Some compounds in this class have shown potent activity against specific bacterial strains and a broad range of anticancer effects, indicating their potential in therapeutic applications (Bondock & Gieman, 2015).
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives
The development of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation has been studied for their potential biological activity. These compounds incorporate pyrrolidinone parts and other nitrogen-containing heterocyclic fragments, which are of pharmacological interest (Abdalha et al., 2011).
Mannich Reaction in Heterocycle Synthesis
The Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, demonstrating its applicability in creating complex and biologically active molecules. This approach offers a pathway to synthesize diverse heterocyclic compounds with potential therapeutic applications (Dotsenko et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.ClH/c20-12-19(14-4-2-1-3-5-14)9-15(10-19)21-18(24)13-8-17(23)22(11-13)16-6-7-16;/h1-5,13,15-16H,6-12,20H2,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLALGALJXMCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
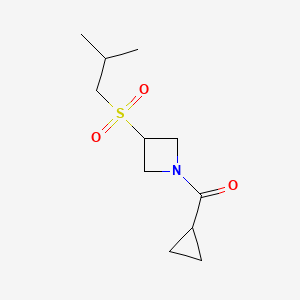

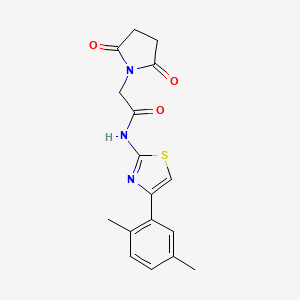
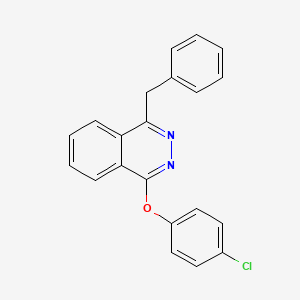
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)
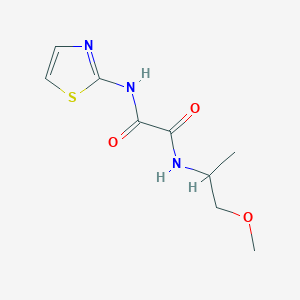
![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)
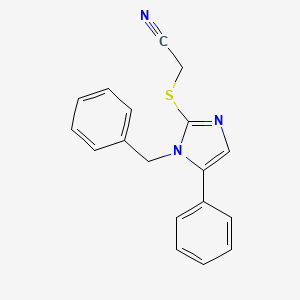

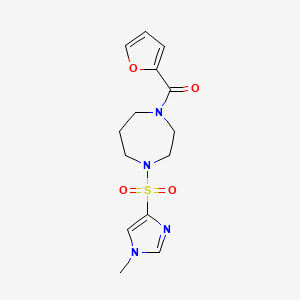
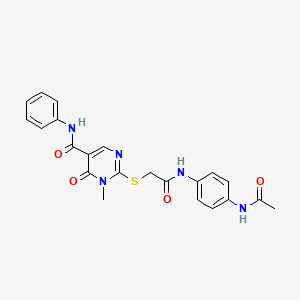
![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2740629.png)

